molecular formula C10H16BrNOS B13926298 1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol CAS No. 62673-52-3

1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol

Cat. No.: B13926298
CAS No.: 62673-52-3
M. Wt: 278.21 g/mol
InChI Key: ZYEBIXIZJRKPDP-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol is an organic compound that features a brominated thiophene ring and a tert-butylaminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with tert-butylamine and ethanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without bromine.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The tert-butylaminoethanol moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-thienyl)-2-tert-butylaminoethanol is unique due to its combination of a brominated thiophene ring and a tert-butylaminoethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

62673-52-3

Molecular Formula

C10H16BrNOS

Molecular Weight

278.21 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-2-(tert-butylamino)ethanol

InChI

InChI=1S/C10H16BrNOS/c1-10(2,3)12-6-7(13)8-4-5-9(11)14-8/h4-5,7,12-13H,6H2,1-3H3

InChI Key

ZYEBIXIZJRKPDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC=C(S1)Br)O

Origin of Product

United States

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